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Compound of Interest

Compound Name: 2-C-Methyl-D-ribonic acid

CAS No.: 7473-35-0

Cat. No.: B13786642

Get Quote

Executive Summary
2-C-methyl-D-ribonolactone (also known as

-D-glucosaccharino-1,4-lactone) is a critical chiral building block in the synthesis of branched-
chain nucleosides.[1] It serves as the scaffold for next-generation antiviral therapeutics,
including polymerase inhibitors for Hepatitis C (HCV) and emerging RNA viruses (e.g., SARS-
CoV-2).

This application note details a robust, scalable protocol for converting D-fructose into 2-C-

methyl-D-ribonolactone via the calcium-mediated "saccharinic acid" rearrangement. Unlike

historical methods requiring weeks of reaction time, this optimized protocol utilizes controlled

thermal gradients and anaerobic conditions to maximize yield and purity within a 48-hour cycle.

Scientific Principles & Mechanism[2][3]
The Saccharinic Acid Rearrangement
The transformation relies on the alkaline degradation of reducing sugars, specifically the

benzilic acid-type rearrangement of 1,2-dicarbonyl intermediates.
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Enolization: Under basic conditions (Ca(OH)₂), D-fructose undergoes Lobry de Bruyn-

Alberda van Ekenstein transformations to form an enediol.

-Elimination: The enediol eliminates the hydroxyl group at C-1 (or C-3), leading to a 1-deoxy-
2,3-hexodiulose intermediate.

Benzilic Acid Rearrangement: This dicarbonyl species undergoes a specific hydrated

rearrangement, where the C-1 aldehyde migrates to C-2, generating the branched 2-C-

methyl structure.

Lactonization: Acidification converts the salt to the free acid, which spontaneously cyclizes to

the

-lactone upon dehydration.
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Figure 1: Mechanistic pathway from D-Fructose to 2-C-methyl-D-ribonolactone via alkaline

rearrangement.

Materials & Equipment
Reagents
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Reagent Grade Role

D-Fructose >99% Crystalline Starting Material

Calcium Oxide (CaO) Reagent Grade Base / Catalyst

Sulfuric Acid (H₂SO₄) 30% v/v Aqueous Acidification

Water Deionized, Degassed Solvent

Acetone/Butanone ACS Grade Extraction/Crystallization

Argon/Nitrogen UHP Inert Atmosphere

Equipment
Reactor: Jacketed glass reactor (1L to 5L) with overhead mechanical stirring.

Atmosphere Control: Gas inlet/outlet for inert gas sparging.

Filtration: Buchner funnel with Celite 545 pad or pressure filter.

Evaporation: Rotary evaporator with vacuum control (< 10 mbar).

Analysis: HPLC (Aminex HPX-87H column) or TLC (Silica gel).

Experimental Protocol
Phase 1: Alkaline Rearrangement
Critical Control Point: Oxygen exclusion is vital to prevent oxidative degradation of the enediol

intermediates into formic/glycolic acids.

Inerting: Charge the reactor with 2.8 L of deionized water. Sparge with Argon or Nitrogen for

30 minutes to remove dissolved oxygen.

Base Slurry: Under positive inert gas pressure, add 465 g Calcium Oxide (CaO) (approx.

1.15 eq relative to fructose). Stir vigorously to form a milk of lime slurry.

Note: The hydration of CaO is exothermic. Allow temperature to stabilize at 30–35°C.
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Substrate Addition: Add 1.0 kg D-Fructose in portions over 30 minutes. Maintain internal

temperature < 35°C to prevent uncontrolled caramelization.

Reaction Incubation:

Stage A (Initiation): Stir at 30–35°C for 12 hours.

Stage B (Completion): Ramp temperature to 50°C and hold for 14–16 hours.

Monitoring: The solution will turn from milky white to a clear/yellowish brown. TLC

(EtOAc:MeOH:H2O 7:2:1) should show disappearance of fructose (

) and appearance of the acid salt near the baseline.

Phase 2: Acidification & Isolation
Cooling: Cool the reaction mixture to 20°C.

Acidification: Slowly add 30% H₂SO₄ dropwise. Monitor pH continuously.

Target pH: 2.2 – 2.5.

Observation: Massive precipitation of Calcium Sulfate (

) will occur.

Filtration: Filter the slurry through a Celite pad to remove

. Wash the cake with 200 mL warm water.

Concentration: Concentrate the filtrate under reduced pressure (bath temp 50°C) to a

viscous syrup.

Phase 3: Lactonization & Purification
The free acid is in equilibrium with the lactone. Heat and water removal drive the equilibrium to

the lactone (Product).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13786642?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lactonization: Dissolve the syrup in Acetone or Butanone (MEK). Heat to reflux (approx. 60-

70°C) for 2 hours with a Dean-Stark trap if possible, or simply reflux to promote cyclization.

Filtration 2: Cool to room temperature. Filter off any secondary salts precipitating from the

organic solvent.

Crystallization: Concentrate the organic layer to supersaturation. Seed with authentic 2-C-

methyl-D-ribonolactone crystals if available. Allow to stand at 4°C for 24 hours.

Drying: Collect crystals by filtration and dry under vacuum at 40°C.

Workflow Diagram (DOT)
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Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
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Characterization & Specifications
Upon isolation, the product should be validated against the following physicochemical

properties.

Parameter Specification Notes

Appearance White to off-white crystals Hygroscopic

Melting Point 83 – 85 °C Lit: 85-87°C [3]

Optical Rotation

NMR
1.38 (s, 3H,

)

Characteristic singlet for 2-Me

NMR

178.5 (C1), 85.1 (C4), 72.4

(C2), 68.6 (C3), 63.5 (C5),

22.1 (Me)

C3/C4 shifts distinguish ring

size

Purity (HPLC) > 95% Refractive Index detection

NMR Interpretation: The distinguishing feature of the 2-C-methyl derivative compared to

standard ribonolactone is the quaternary carbon at C2 (approx 72 ppm) and the methyl signal

at approx 22 ppm. The 5-membered lactone ring is confirmed by the C1 carbonyl shift at ~178

ppm.

Troubleshooting & Optimization
Low Yield: Often caused by incomplete rearrangement or degradation. Ensure strict

anaerobic conditions. Oxygen causes scission to formic acid.

Oiling Out: If the product refuses to crystallize, the syrup may contain residual water.

Azeotrope with toluene or perform multiple concentrations with acetone to remove trace

water.

Coloration: Dark brown syrup indicates caramelization (Temp > 60°C during reaction) or

insufficient degassing. Treat the aqueous acid solution with activated charcoal prior to
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concentration.
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Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13786642/docs#application-note-scalable-synthesis-
of-2-c-methyl-d-ribonolactone-from-d-fructose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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